molecular formula C7H11NO4 B1266309 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 43094-95-7

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1266309
CAS No.: 43094-95-7
M. Wt: 173.17 g/mol
InChI Key: LYORUPRFHVMNOI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound that contains a pyrrolidine ring substituted with a hydroxyethyl group and a carboxylic acid group

Scientific Research Applications

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be induced by heating with a dehydrating agent, leading to the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall conformation.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar structure but lacks the hydroxyethyl group.

    5-Oxopyrrolidine-3-carboxylic acid: Similar structure but lacks the hydroxyethyl group.

    1-(2-Hydroxyethyl)pyrrolidine: Similar structure but lacks the carboxylic acid group.

Uniqueness: 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-2-1-8-4-5(7(11)12)3-6(8)10/h5,9H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYORUPRFHVMNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962888
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70962888
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43094-95-7
Record name N-(2-Hydroxyethyl)-2-pyrrolidone-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
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